Tiamenidine hydrochloride is a pharmacologically active compound classified as an imidazoline derivative. It functions primarily as a centrally-acting alpha-2 adrenergic receptor agonist, similar to clonidine, and is used mainly in the management of essential hypertension. The compound is known for its ability to lower blood pressure by reducing sympathetic outflow from the central nervous system, leading to decreased peripheral resistance and cardiac output .
The synthesis of Tiamenidine hydrochloride involves a multi-step chemical process:
This synthetic route has been optimized for industrial production, focusing on controlling reaction conditions to maximize yield and purity. Variations in temperature, pressure, and reactant ratios can significantly influence the efficiency of the synthesis.
The molecular formula of Tiamenidine hydrochloride is , with a molar mass of approximately 215.70 g/mol. The structure features an imidazoline ring, which is crucial for its biological activity. The compound's three-dimensional configuration can be represented through various structural models, emphasizing the arrangement of its constituent atoms .
Key structural data includes:
Tiamenidine hydrochloride participates in several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced pharmacological effects.
Tiamenidine hydrochloride acts primarily as an alpha-2 adrenergic receptor agonist. By binding to these receptors in the brainstem, it inhibits the release of norepinephrine and reduces sympathetic nervous system activity. This mechanism leads to:
The compound's potency is reflected in its IC50 value of approximately 9.1 nM for alpha-2 receptors, indicating a strong affinity for these sites compared to other adrenergic receptors .
Tiamenidine hydrochloride possesses distinct physical properties:
Chemical properties include:
These properties are critical for determining the compound's handling, storage, and application in pharmaceutical formulations .
Tiamenidine hydrochloride has several applications in scientific research:
Tiamenidine hydrochloride (CAS 51274-83-0) is an imidazoline derivative with the systematic name 2-((2-chloro-4-methylthiophen-3-yl)amino)-4,5-dihydro-1H-imidazole monohydrochloride. Its molecular formula is C₈H₁₀ClN₃S·HCl, yielding a molar mass of 252.16 g/mol [2] [5] [9]. The compound features a chloromethylthiophene moiety linked to a dihydroimidazole ring through a nitrogen bridge, forming a planar configuration with conjugated π-electrons across the thiophene-imidazoline system [1] [6].
Table 1: Atomic Composition and Physicochemical Parameters
Property | Value |
---|---|
Empirical Formula | C₈H₁₁Cl₂N₃S |
Exact Mass | 251.0051 g/mol |
Elemental Composition | C 38.11%; H 4.40%; Cl 28.12%; N 16.66%; S 12.71% |
Hydrogen Bond Donors | 2 (imidazoline NH and HCl) |
Hydrogen Bond Acceptors | 4 (imidazoline N, thiophene S, HCl) |
Rotatable Bonds | 2 |
X-ray crystallography confirms the absence of chiral centers, indicating no stereoisomers exist for this compound [6]. The hydrochloride salt form enhances stability and water solubility compared to the free base (CAS 31428-61-2), though experimental solubility data in aqueous and organic solvents remain limited in published literature. Solid-state characterization shows a crystalline structure with a melting point exceeding 200°C (decomposition), typical for imidazoline salts [2] [6].
The primary industrial synthesis involves a two-step sequence from thiourea derivatives:
Table 2: Synthetic Route and Optimization Challenges
Step | Reaction | Conditions | Yield | Key Challenges |
---|---|---|---|---|
1 | Thiourea + CH₃I → Intermediate 2 | Polar aprotic solvent, 25°C | 70-80% | Purification of sulfide byproducts |
2 | Intermediate 2 + Ethylenediamine → Tiamenidine | Reflux, acid catalysis | 50-65% | Exothermic control; epimerization risks |
Process optimization focuses on catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent systems to minimize byproduct formation. The route described in US Patent 3,758,476 (1973) remains the foundational intellectual property [1] [7]. Alternative pathways via thiophene isocyanate intermediates or microwave-assisted cyclization have been explored experimentally but show limited scalability advantages. Current Good Manufacturing Practice (cGMP) synthesis requires stringent control of chloromethylthiophene starting material purity due to genotoxicity concerns [2] [7].
Tiamenidine was developed in the 1970s by Hoechst AG (later Sanofi-Aventis) under the code HOE 440. US Patent 3,758,476 (1973) established core claims for "imidazoline derivatives with antihypertensive activity," specifically covering tiamenidine's chemical structure and therapeutic utility [1] [7]. Marketed as Sundralen and Symcor, it joined the class of centrally acting α₂-adrenergic agonists alongside clonidine, with purported advantages in reduced sedation and shorter half-life (2.3–5 hours) [1] [5] [9].
The compound's patent landscape expanded with formulation innovations:
Despite early clinical adoption, tiamenidine hydrochloride was discontinued commercially in most markets by the 2000s, likely due to competitive pressure from ARBs and ACE inhibitors. Current availability is restricted to research-grade material (>98% purity) through specialty chemical suppliers, reflecting its status as a pharmacological tool compound rather than a therapeutic agent [2] [4] [6].
Table 3: Tiamenidine Hydrochloride Compound Database
Identifier | Designation |
---|---|
Systematic Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride |
CAS Registry | 51274-83-0 |
PubChem CID | 47207784 |
IUPAC Name | 2-[(2-chloro-4-methylthiophen-3-yl)amino]-4,5-dihydro-1H-imidazole hydrochloride |
Brand Names | Sundralen, Symcor, Symcorad |
Molecular Formula | C₈H₁₁Cl₂N₃S |
Synonyms | HOE 440, Tiamenidine HCl, Thiamenidine hydrochloride |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9